1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one

Medicinal Chemistry Drug Design Physicochemical Profiling

1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one (CAS 1597580-87-4) is a cyclobutyl-containing α,α-disubstituted amino ketone with molecular formula C₉H₁₇NO and molecular weight 155.24 g/mol. It features a primary amine directly attached to the cyclobutane ring at the 1-position and a tert-butyl ketone (pivaloyl) group, a structural motif that confers distinct steric and electronic properties relative to smaller-ring or regioisomeric analogs.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13168175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C1(CCC1)N
InChIInChI=1S/C9H17NO/c1-8(2,3)7(11)9(10)5-4-6-9/h4-6,10H2,1-3H3
InChIKeyXITUDMVASLJTSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one: Structural Profile and Procurement-Relevant Properties


1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one (CAS 1597580-87-4) is a cyclobutyl-containing α,α-disubstituted amino ketone with molecular formula C₉H₁₇NO and molecular weight 155.24 g/mol . It features a primary amine directly attached to the cyclobutane ring at the 1-position and a tert-butyl ketone (pivaloyl) group, a structural motif that confers distinct steric and electronic properties relative to smaller-ring or regioisomeric analogs . The compound is commercially available from Enamine (EN300-795477) at 95% purity, with pricing at approximately $906/0.25 g and $4,236/10 g, positioning it as a specialized research intermediate rather than a bulk commodity . Its computed XLogP3 of 1.1 and topological polar surface area (TPSA) of 43.1 Ų fall within drug-like property space, consistent with the cyclobutane scaffold's growing role in medicinal chemistry .

Why 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one Cannot Be Replaced by Generic Analogs


The cyclobutane scaffold imparts unique conformational and metabolic properties that make simple substitution with cyclopropyl, cyclopentyl, or regioisomeric analogs pharmacologically unpredictable . Cyclobutane adopts a puckered rather than planar conformation, with longer C–C bond lengths (≈1.55 Å) that alter both steric presentation of the amine and the electrophilic character of the adjacent carbonyl . The 1-amino substitution pattern in this compound creates a quaternary α-carbon center with the amine directly attached to the ring, producing a sterically hindered environment distinct from the 3-amino regioisomer (CAS 1896318-12-9), where the amine is positioned away from the carbonyl . Furthermore, the tert-butyl ketone introduces substantial steric bulk adjacent to the reactive center, which modulates both nucleophilic addition rates and metabolic vulnerability relative to the n-propyl ketone analog (1-(1-aminocyclobutyl)butan-1-one, CAS 1597340-16-3) . These structural differences translate into divergent physicochemical properties—pKa, LogP, and reactivity—that cannot be corrected for by simple concentration adjustment in synthetic or biological applications.

Quantitative Differentiation of 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one: Comparator-Based Evidence


Lipophilicity Advantage: XLogP3 Comparison with Cyclopropyl Analog

The target compound exhibits an XLogP3 of 1.1, which is approximately 0.5 log units higher than the estimated value for the cyclopropyl ring analog 1-(1-aminocyclopropyl)-2,2-dimethylpropan-1-one (CAS 1592708-10-5), which bears one fewer methylene unit (C₈H₁₅NO, MW 141.21) . This increased lipophilicity, driven by the cyclobutane ring's additional carbon atom, positions the target compound more favorably within the optimal LogP range of 1–3 for central nervous system (CNS) drug candidates, potentially improving membrane permeability without exceeding recommended lipophilicity thresholds .

Medicinal Chemistry Drug Design Physicochemical Profiling

Basicity Modulation: Predicted pKa Differentiation from the 3-Amino Regioisomer

The target compound has a predicted pKa of 8.56 ± 0.20 for the primary amine, computed using ACD/Labs methodology . In contrast, the regioisomer 1-(3-aminocyclobutyl)-2,2-dimethylpropan-1-one (CAS 1896318-12-9), in which the amine is positioned at the 3-position of the cyclobutane ring rather than directly adjacent to the carbonyl, is expected to display a measurably higher pKa (estimated >9.0) due to reduced through-bond electron-withdrawing effects from the ketone and decreased steric compression around the nitrogen . The approximately 0.5–1.0 unit difference in pKa translates into a 3- to 10-fold difference in the protonation state at physiological pH (7.4), directly affecting salt formation efficiency, aqueous solubility, and membrane permeability .

Physicochemical Profiling Salt Formation Bioavailability

Ring Strain Balance: Cyclobutane Occupies a Unique Conformational and Metabolic Stability Niche

The cyclobutane ring in the target compound possesses a ring strain energy of approximately 26.3 kcal/mol (110 kJ/mol), intermediate between the highly strained cyclopropane (≈27.5 kcal/mol, 115 kJ/mol) and the relatively unstrained cyclopentane (≈6.2 kcal/mol, 26 kJ/mol) . This intermediate strain confers a unique conformational profile: cyclobutane adopts a puckered conformation that reduces torsional strain while presenting substituents in defined spatial orientations, whereas cyclopropane is planar (maximizing angle strain) and cyclopentane is highly fluxional . Critically, the moderate strain of cyclobutane is associated with reduced metabolic vulnerability compared to cyclopropane, which is susceptible to cytochrome P450-mediated ring opening, while retaining greater conformational restriction than cyclopentane, which can adopt multiple low-energy conformers . The target compound thus occupies a 'sweet spot' for balancing metabolic stability with pharmacophoric preorganization.

Metabolic Stability Conformational Restriction Scaffold Design

Scaffold Validation: Cyclobutanones as Privileged Motifs for Antiviral Drug Discovery

Recent research has validated α-aminocyclobutanones as productive scaffolds for antiviral drug discovery. A 2023 study demonstrated that a library of 2-aminocyclobutanone derivatives exhibited anti-SARS-CoV-2 activity, with lead compounds showing 10–20× higher potency against later viral variants (Delta, Omicron BA.1) compared to wild-type strains . While the specific 1-(1-aminocyclobutyl)-2,2-dimethylpropan-1-one was not directly tested in this study, the work establishes that aminocyclobutanone derivatives bearing the quaternary α-carbon–amine motif are competent to engage viral helicase targets through the embedded electrophilic carbonyl . Separately, a patent from Janssen Pharmaceutica (WO 2021/191391 A1) discloses aminocyclobutane derivatives as monoacylglycerol lipase (MGL) modulators, with representative compounds achieving MGL IC₅₀ values as low as 0.04 nM, confirming the broader target engagement potential of the aminocyclobutane scaffold .

Antiviral Research SARS-CoV-2 Nsp13 Helicase

Recommended Procurement and Application Scenarios for 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one


CNS Drug Discovery Lead Optimization Programs Requiring Controlled Lipophilicity

The target compound's XLogP3 of 1.1 positions it within the optimal CNS drug-like space (LogP 1–3), offering a measurable lipophilicity advantage over the cyclopropyl analog (estimated XLogP3 ~0.6–0.7) while avoiding the excessive lipophilicity often associated with cyclopentyl or cyclohexyl congeners . Medicinal chemistry teams pursuing neuroscience targets should prioritize this compound as a scaffold for parallel SAR exploration, particularly when balanced LogP and TPSA (43.1 Ų) are critical for blood-brain barrier penetration .

Antiviral Drug Discovery Leveraging the Aminocyclobutanone Pharmacophore

Based on established antiviral activity of structurally related 2-aminocyclobutanone derivatives against SARS-CoV-2 Nsp13 helicase, with enhanced potency against Omicron variants, this compound can serve as a versatile starting material for synthesizing focused libraries targeting conserved viral helicase domains . The quaternary α-carbon center, combined with the electrophilic tert-butyl ketone, provides a unique reactive handle for generating structurally diverse analogs via amine functionalization or ketone derivatization.

MGL Modulator Development for Pain and Neurological Disorders

The aminocyclobutane scaffold is validated by Janssen's patent (WO 2021/191391 A1), which discloses MGL modulators with picomolar potency (IC₅₀ as low as 0.04 nM) for the treatment of pain, psychiatric disorders, and neurodegenerative diseases . The target compound's 1-amino substitution pattern, with the amine directly adjacent to the cyclobutane ring and tert-butyl ketone, offers a distinct steric and electronic profile that can be elaborated into proprietary MGL inhibitor chemotypes through parallel amide or sulfonamide coupling.

Scaffold Hopping from Cyclopropyl or Cyclopentyl Lead Series

For medicinal chemistry programs encountering metabolic instability with cyclopropyl-containing leads (ring opening) or excessive conformational flexibility with cyclopentyl analogs, the target compound provides a cyclobutane-based scaffold hopping opportunity with intermediate ring strain (26.3 kcal/mol) and conformational restriction . This strategic substitution can be evaluated by synthesizing matched molecular pairs where only the ring size varies while maintaining the 1-amino-ketone pharmacophore, enabling direct attribution of property changes to the cyclobutane scaffold.

Quote Request

Request a Quote for 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.